molecular formula C8H6BF3O3 B13461641 [4-(Trifluoroacetyl)phenyl]boronic acid

[4-(Trifluoroacetyl)phenyl]boronic acid

Cat. No.: B13461641
M. Wt: 217.94 g/mol
InChI Key: RCSJJFZNYCUCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoroacetyl)phenyl]boronic acid: is an organoboron compound that features a trifluoroacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)phenyl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle organolithium chemistry, allowing for high throughput and efficient production . The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: [4-(Trifluoroacetyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation reactions.

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Trifluoroacetyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl structures .

Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism by which [4-(Trifluoroacetyl)phenyl]boronic acid exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the phenyl ring.

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoroacetyl group in [4-(Trifluoroacetyl)phenyl]boronic acid imparts unique electronic properties that enhance its reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.

Properties

Molecular Formula

C8H6BF3O3

Molecular Weight

217.94 g/mol

IUPAC Name

[4-(2,2,2-trifluoroacetyl)phenyl]boronic acid

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H

InChI Key

RCSJJFZNYCUCFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.